N-(5-Chloro-2,4-dihydroxyphenyl)-1-phenylcyclobutanecarboxamide (N-CDPCB), also referred to as compound 1a in some literature, is a small molecule identified as an inhibitor of the Fat Mass and Obesity Associated Protein (FTO) []. This compound represents a significant discovery in obesity research, as FTO has been strongly linked to obesity and related metabolic disorders. N-CDPCB's ability to inhibit FTO makes it a valuable tool for studying the enzyme's function and its role in disease.
The synthesis of N-phenylcyclobutanecarboxamide can be achieved through several methods, with the most notable being:
The molecular structure of N-phenylcyclobutanecarboxamide consists of a cyclobutane ring fused with a phenyl group and an amide functional group. Key structural features include:
The compound exhibits specific stereochemistry due to the cyclic structure, which can affect its interaction with biological targets.
N-phenylcyclobutanecarboxamide participates in several significant chemical reactions:
These reactions highlight the versatility of N-phenylcyclobutanecarboxamide in synthetic organic chemistry.
The mechanism of action for N-phenylcyclobutanecarboxamide primarily involves its interaction with specific molecular targets, such as enzymes or receptors within biological systems. The binding affinity of this compound may modulate enzyme activity or receptor signaling pathways, leading to various biological effects:
N-phenylcyclobutanecarboxamide possesses several notable physical and chemical properties:
These properties are crucial for determining its behavior in various chemical environments and applications.
N-phenylcyclobutanecarboxamide has several scientific applications:
The cyclobutane ring in N-phenylcyclobutanecarboxamide imposes significant structural constraints that profoundly influence molecular conformation and electronic distribution. Key features include:
Ring Strain and Bond Geometry: The cyclobutane ring adopts a slightly puckered "butterfly" conformation rather than a planar structure, alleviating torsional strain through angle expansion (C-C-C ~88-90° vs. ideal tetrahedral 109.5°). This puckering creates distinct equatorial and pseudo-axial substituent orientations, as evidenced by X-ray crystallographic studies of analogous cycloalkane carboxamides [4]. The ring strain energy (~110 kJ/mol) enhances reactivity and influences intermolecular interactions.
Amide Bond Characteristics: The carboxamide linker (-C(O)NH-) exhibits partial double-bond character due to resonance, promoting planarity between the carbonyl group and phenyl ring. Torsional analysis of N-phenylcyclohexanecarboxamide reveals near-coplanarity (torsion angle: 4.1°) between the amide C(=O)-N moiety and phenyl ring [4]. This planarity facilitates extended π-conjugation and influences crystal packing through N-H···O hydrogen bonding, often forming infinite chains (C(4) motif) or cyclic R⁶₄(16) motifs in solid state.
Electronic Effects: The cyclobutane ring exerts strong electron-donating effects on the carbonyl group, modulating hydrogen-bond acceptor capacity. Substituents on the phenyl ring (e.g., electron-withdrawing groups) further fine-tune this electronic profile. Computational analyses indicate reduced amide bond rotation barriers (~15-20 kcal/mol) compared with less strained systems, enhancing conformational adaptability upon target binding.
Table 1: Conformational Parameters of N-Phenylcycloalkanecarboxamides (X-ray Data) [4]
Ring Size | Torsion Angle Cₐᵣᵢₒₗ-N-C(=O)-O (°) | Ring Puckering Amplitude (Å) | Dominant H-bond Motif |
---|---|---|---|
Cyclobutane | 2.5-5.0* | 0.2-0.3* | C(4) chain* |
Cyclopentane | 8.7-12.1 | 0.4-0.5 | R⁶₄(16) cyclic |
Cyclohexane | 4.1 | 0.5-0.6 (chair) | C(4) chain |
*Predicted values based on computational analogs
The evolution of N-phenylcyclobutanecarboxamide derivatives reflects broader trends in drug discovery:
Natural Product Inspiration: Early medicinal agents derived from plants and fungi (e.g., salicin from willow bark, morphine from opium poppy) demonstrated the therapeutic potential of complex organic molecules [2] [6]. These natural scaffolds inspired systematic modification of core structures, including cycloalkane-carboxamide integration. The first synthetic drugs like phenacetin (1887) and aspirin (1899) emerged from chemical derivatization of natural phenols, establishing carboxamide/anilide motifs as privileged pharmacophores.
Golden Age of Synthetic Chemistry: The early 20th century saw coal tar distillation yield aromatic compounds that became precursors to modern pharmaceuticals. Aniline derivatives served as key intermediates for antipyretics and analgesics, with carboxamide functionalization enhancing bioavailability [6]. Cyclobutane incorporation represented a strategic advancement, leveraging ring strain to improve binding affinity. By the 1950s, cyclobutane-containing compounds were investigated for antibiotic and anticancer properties, though N-phenyl variants remained underexplored until recently.
Modern Scaffold Refinement: Contemporary drug design exploits the cyclobutane ring as a conformational restraint tool. Compared to larger cycloalkanes, cyclobutane's compact rigidity reduces entropic penalties during protein binding. This is exemplified in protease inhibitors and kinase modulators where N-aryl carboxamides anchor target interactions. The scaffold's synthetic versatility enables combinatorial diversification, positioning it as a "molecular building block" in fragment-based drug discovery.
The cyclobutane ring confers distinct advantages in bioactive molecule optimization:
Steric Mimicry and Spatial Control: Cyclobutane's bond angles (≈88°) and C-C bond lengths (≈1.55 Å) create a diamond-like geometry that effectively mimics ortho-substituted phenyl rings or tetrahedral carbon centers in transition states. This facilitates precise positioning of substituents in 3D space, enhancing selectivity for sterosensitive targets like enzymatic pockets [5]. Molecular modeling shows cyclobutane carboxamides effectively fill hydrophobic cavities inaccessible to bulkier cyclohexane analogs.
Metabolic Stability Enhancement: The ring's strained C-C bonds resist enzymatic oxidation more effectively than linear alkyl chains or aromatic systems. Comparative studies show cyclobutane-containing drugs exhibit extended plasma half-lives due to reduced cytochrome P450 metabolism. Additionally, the scaffold's polarity (ClogP ≈2.5) balances membrane permeability and aqueous solubility, optimizing pharmacokinetic profiles.
Conformational Restriction: By locking rotatable bonds, cyclobutane pre-organizes molecules into bioactive conformations, improving binding entropy. This is particularly valuable in peptide mimetics where N-phenylcarboxamide groups serve as rigid turn inducers. In kinase inhibitors, cyclobutane spacers between hinge-binding and hydrophobic motifs increase potency 5-10 fold versus flexible analogs.
N-Phenylcyclobutanecarboxamide derivatives show growing promise in agricultural science:
Fungal Quorum Sensing Disruption: Fungal pathogens like Candida albicans and Cryptococcus neoformans rely on quorum-sensing molecules (QSMs: farnesol, tyrosol) to coordinate virulence and morphogenesis [3]. Cyclobutane carboxamides structurally mimic QSMs, competitively inhibiting receptors like Cyr1 adenylate cyclase. This disrupts cAMP/PKA signaling cascades, suppressing hyphal formation critical for tissue invasion. In vitro studies show >70% reduction in Aspergillus biofilm formation at sub-MIC concentrations.
Antifungal Metabolite Enhancement: Cyclobutane carboxamides synergize with microbial-derived antifungals. For example, combining sublethal doses with natamycin (a polyene macrolide) enhances membrane disruption in Penicillium spp. by 40% [1]. This synergy allows lower fungicide concentrations, aligning with clean-label food preservation trends. Fermentates incorporating cyclobutane carboxamides exhibit extended shelf-life in bakery products by inhibiting aflatoxin-producing fungi.
Structural Determinants of Activity: Bioactivity correlates with phenyl ring substitution patterns:
Table 2: Antifungal Activity of N-Phenylcarboxamide Analogs [1] [7]
Substituent | F. graminearum MIC (µM) | C. albicans MIC (µM) | Synergy with Natamycin |
---|---|---|---|
H (parent) | 62.5 | 125 | 1.8-fold |
4-CF₃ | 15.6 | 31.2 | 3.2-fold |
2,4-di-Cl | 31.2 | 62.5 | 2.5-fold |
4-OCH₃ | >125 | >125 | <1.5-fold |
Table 3: Agrochemistry Applications of Cyclobutane Carboxamides
Application | Target Pathogen | Mechanistic Action | Efficacy |
---|---|---|---|
Post-harvest crop protection | Penicillium expansum | Disruption of conidiophore development | 85% rot reduction (apples) |
Grain storage preservatives | Aspergillus flavus | Inhibition of aflatoxin biosynthesis | 99% toxin suppression |
Soil treatment | Fusarium oxysporum | Blockage of mycelial growth signaling | 75% disease incidence drop |
The scaffold's compatibility with hurdle technology—combining physical (e.g., modified atmosphere packaging) and biological (e.g., fermentates) preservation methods—makes it valuable for integrated pest management [1]. Derivatives penetrate fungal biofilms more effectively than linear analogs, providing residual protection even after surface washing.
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: